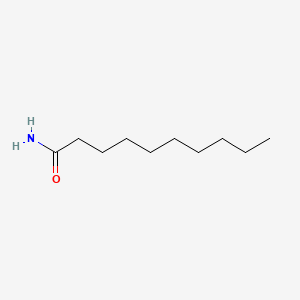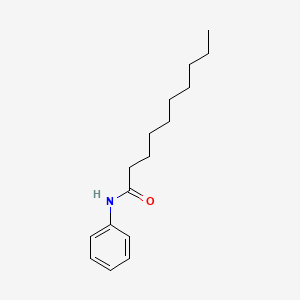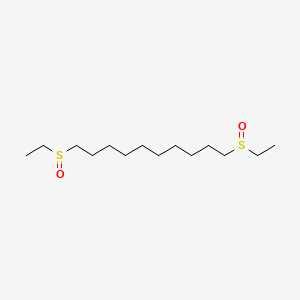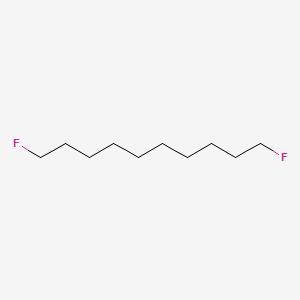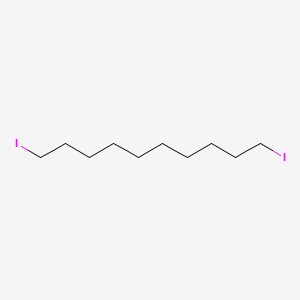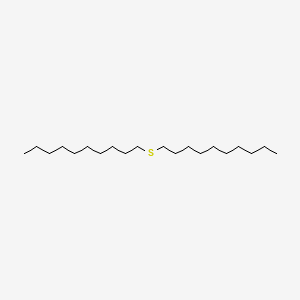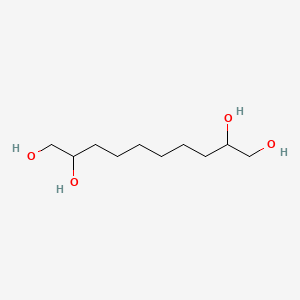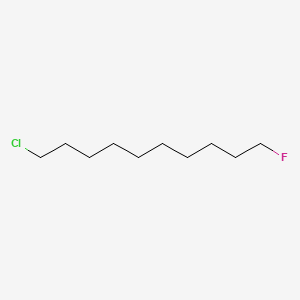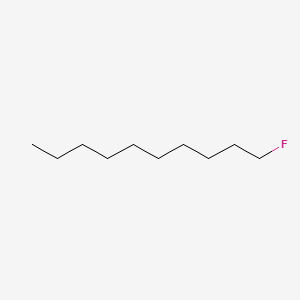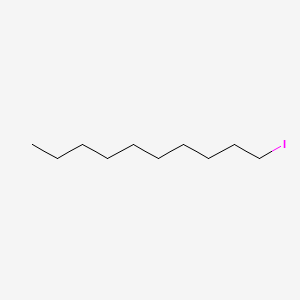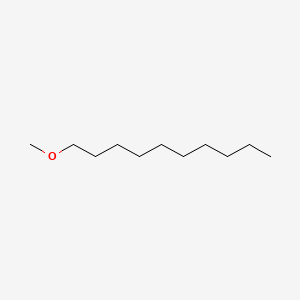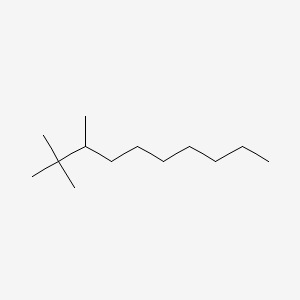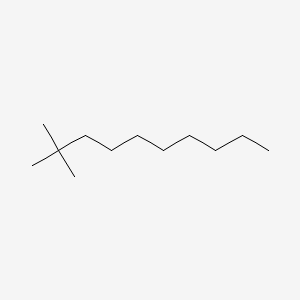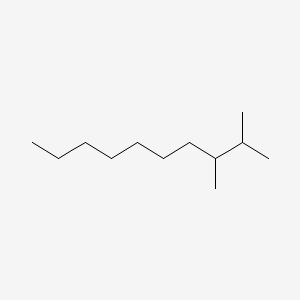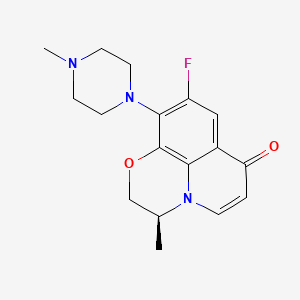
Decarboxyl ofloxacin, (S)-
Vue d'ensemble
Description
Decarboxyl ofloxacin, (S)-, is a degradation product of Levofloxacin . It is a fluoroquinolone antibiotic that fights bacteria in the body . It is used to treat bacterial infections of the skin, lungs, prostate, or urinary tract (bladder and kidneys). Ofloxacin is also used to treat pelvic inflammatory disease and Chlamydia and/or gonorrhea .
Molecular Structure Analysis
Decarboxyl ofloxacin, (S)-, has a molecular formula of C17H20FN3O2 and a molecular weight of 317.358 . The exact mass is 317.15 .Applications De Recherche Scientifique
1. Enhanced Degradation and Removal of Ofloxacin
- Summary of Application : This study explores the utilization of adsorption and advanced oxidation processes for the degradation of ofloxacin using a green functionalized carbon nanotube as adsorbent and catalyst material .
- Methods of Application : Adsorption kinetic studies were conducted, and different advanced oxidation processes (AOPs) were used . The stability and catalytic activity of the solid material were proved by FT-IR and TG/DTG, which also helped to elucidate the reaction mechanisms .
- Results : The adsorption kinetic data of both antibiotics were well described by the pseudo-first-order (PFO) model . Heterogeneous photocatalysis showed high degradation (⁓ 70%), both processes with 30 min of reaction . Ozonation and catalytic ozonation have resulted in the highest efficiencies, 90%, and 70%, respectively, after 30-min reaction .
2. Highly Efficient Degradation of Ofloxacin
- Summary of Application : This study used natural aloe-emodin with π-conjugated structure as photosensitizer to react with macroporous resin polymethylmethacrylate (PMMA) under mild conditions to prepare composite photocatalysts AE/PMMAs .
- Methods of Application : The photocatalyst underwent photogenerated electron migration under visible light to form •O2– and holes with high oxidation activity .
- Results : The photocatalyst could realize efficient photocatalytic degradation of ofloxacin and diclofenac sodium and showed excellent stability, recyclability and industrial feasibility .
3. Highly Effective Removal of Ofloxacin
- Summary of Application : In this work, Cu-doped ZIF-8s (Cu-ZIF-8s) were successfully synthesized by the impregnation of Cu 2+ in ZIF-8 and applied in the removal of ofloxacin (OFX) from water .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the abstract .
- Results : The specific results or outcomes obtained are not detailed in the abstract .
4. Enhanced Degradation and Removal of Ciprofloxacin and Ofloxacin
- Summary of Application : This study explores the utilization of adsorption and advanced oxidation processes for the degradation of ofloxacin (OFL) and ciprofloxacin (CIP) using a green functionalized carbon nanotube (MWCNT-OH/COOH-E) as adsorbent and catalyst material .
- Methods of Application : In adsorption kinetic studies, both antibiotics showed similar behavior, with an equilibrium at 30 min and 60% removal . Different advanced oxidation processes (AOPs) were used .
- Results : The adsorption kinetic data of both antibiotics were well described by the pseudo-first-order (PFO) model . Heterogeneous photocatalysis showed high degradation (⁓ 70%), both processes with 30 min of reaction . Ozonation and catalytic ozonation have resulted in the highest efficiencies, 90%, and 70%, respectively, after 30-min reaction .
5. Highly Efficient Degradation of Ofloxacin and Diclofenac
- Summary of Application : This study used natural aloe-emodin with π-conjugated structure as photosensitizer to react with macroporous resin polymethylmethacrylate (PMMA) under mild conditions to prepare composite photocatalysts AE/PMMAs .
- Methods of Application : The photocatalyst underwent photogenerated electron migration under visible light to form •O2– and holes with high oxidation activity .
- Results : The photocatalyst could realize efficient photocatalytic degradation of ofloxacin and diclofenac sodium and showed excellent stability, recyclability and industrial feasibility .
6. Highly Effective Removal of Ofloxacin from Water
- Summary of Application : In this work, Cu-doped ZIF-8s (Cu-ZIF-8s) were successfully synthesized by the impregnation of Cu 2+ in ZIF-8 and applied in the removal of ofloxacin (OFX) from water .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the abstract .
- Results : The specific results or outcomes obtained are not detailed in the abstract .
7. Enhanced Degradation and Removal of Ciprofloxacin and Ofloxacin
- Summary of Application : This study explores the utilization of adsorption and advanced oxidation processes for the degradation of ofloxacin (OFL) and ciprofloxacin (CIP) using a green functionalized carbon nanotube (MWCNT-OH/COOH-E) as adsorbent and catalyst material .
- Methods of Application : In adsorption kinetic studies, both antibiotics showed similar behavior, with an equilibrium at 30 min and 60% removal . The adsorption kinetic data of both antibiotics were well described by the pseudo-first-order (PFO) model . Different advanced oxidation processes (AOPs) were used .
- Results : The photolytic degradation was not satisfactory, whereas heterogeneous photocatalysis showed high degradation (⁓ 70%), both processes with 30 min of reaction . Nevertheless, ozonation and catalytic ozonation have resulted in the highest efficiencies, 90%, and 70%, respectively, after 30-min reaction .
8. Highly Efficient Degradation of Ofloxacin and Diclofenac
- Summary of Application : This study used natural aloe-emodin with π-conjugated structure as photosensitizer to react with macroporous resin polymethylmethacrylate (PMMA) under mild conditions to prepare composite photocatalysts AE/PMMAs .
- Methods of Application : The photocatalyst underwent photogenerated electron migration under visible light to form • O 2– and holes with high oxidation activity .
- Results : The photocatalyst could realize efficient photocatalytic degradation of ofloxacin and diclofenac sodium and showed excellent stability, recyclability and industrial feasibility .
9. Highly Effective Removal of Ofloxacin from Water
- Summary of Application : In this work, Cu-doped ZIF-8s (Cu-ZIF-8s) were successfully synthesized by the impregnation of Cu 2+ in ZIF-8 and applied in the removal of ofloxacin (OFX) from water .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the abstract .
- Results : The specific results or outcomes obtained are not detailed in the abstract .
Safety And Hazards
Safety measures for handling Decarboxyl ofloxacin, (S)-, include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. Personal protective equipment and chemical impermeable gloves should be worn. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propriétés
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-11-10-23-17-15-12(14(22)3-4-21(11)15)9-13(18)16(17)20-7-5-19(2)6-8-20/h3-4,9,11H,5-8,10H2,1-2H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLCAWXSWVQNHK-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=CC(=O)C3=CC(=C2N4CCN(CC4)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=CC(=O)C3=CC(=C2N4CCN(CC4)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170621 | |
| Record name | Decarboxyl ofloxacin, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decarboxyl ofloxacin, (S)- | |
CAS RN |
178964-53-9 | |
| Record name | (3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178964-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decarboxyl ofloxacin, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178964539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decarboxyl ofloxacin, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECARBOXYL OFLOXACIN, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20TYA9K7RU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



